
Ethyl 2-(Acetoxymethyl)-3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(Acetoxymethyl)-3-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acetoxymethyl group, and a bromine atom attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(Acetoxymethyl)-3-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate, followed by esterification and acetoxymethylation. The reaction conditions typically involve the use of bromine or a brominating agent, an acid catalyst, and an appropriate solvent such as dichloromethane.
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position of the benzene ring.
Esterification: The brominated product is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form ethyl 3-bromobenzoate.
Acetoxymethylation: Finally, the ethyl 3-bromobenzoate is reacted with acetic anhydride and a base such as pyridine to introduce the acetoxymethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Ethyl 2-(Acetoxymethyl)-3-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester and acetoxymethyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like ethanol.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 3-bromobenzoic acid and ethanol.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
科学的研究の応用
Ethyl 2-(Acetoxymethyl)-3-bromobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism of action of Ethyl 2-(Acetoxymethyl)-3-bromobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
Ethyl 3-bromobenzoate: Lacks the acetoxymethyl group, making it less versatile in certain synthetic applications.
Methyl 2-(Acetoxymethyl)-3-bromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(Hydroxymethyl)-3-bromobenzoate: Contains a hydroxymethyl group instead of an acetoxymethyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the acetoxymethyl and bromine substituents, which provide a combination of reactivity and functionality that is valuable in various chemical transformations and applications.
特性
分子式 |
C12H13BrO4 |
|---|---|
分子量 |
301.13 g/mol |
IUPAC名 |
ethyl 2-(acetyloxymethyl)-3-bromobenzoate |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-12(15)9-5-4-6-11(13)10(9)7-17-8(2)14/h4-6H,3,7H2,1-2H3 |
InChIキー |
DTQZOSDWAMIZCD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)

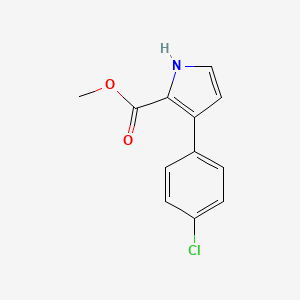
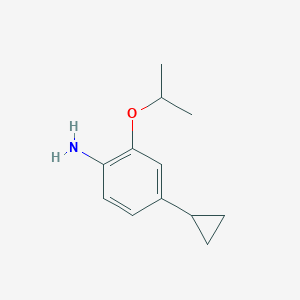

![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
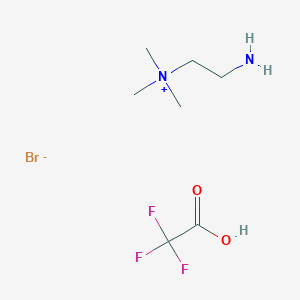
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
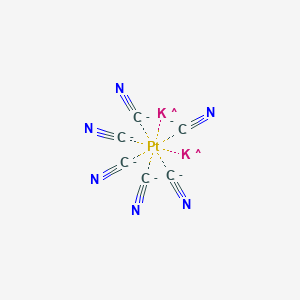

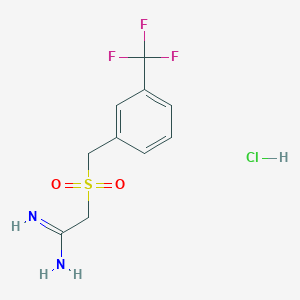
![2,2-Bis[4-(tert-butyl)benzyl]malonic Acid](/img/structure/B13721601.png)

